5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
5-chloro-4,6-dimethyl-1,3-diphenylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3/c1-13-17-19(15-9-5-3-6-10-15)23-24(16-11-7-4-8-12-16)20(17)22-14(2)18(13)21/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULXGIPZZTZQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN(C2=NC(=C1Cl)C)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as phenylhydrazine and chloroacetyl chloride, followed by cyclization under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are often employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of substituted pyrazolo[3,4-b]pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for constructing diverse chemical frameworks.
Biology: Biologically, 5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine has shown potential in various bioassays. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: Industrially, this compound can be utilized in the production of advanced materials, such as organic semiconductors or pharmaceuticals.
Mechanism of Action
The mechanism by which 5-chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the biological context in which the compound is used. For example, in anticancer applications, it may inhibit certain enzymes or receptors involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The substituents on the pyrazolo[3,4-b]pyridine scaffold significantly influence physicochemical properties and bioactivity. A comparative analysis is provided below:
Table 1: Substituent-Based Comparison of Pyrazolo[3,4-b]Pyridine Derivatives
Key Observations :
Key Observations :
Pharmacological Activity
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities, modulated by substituents:
Key Observations :
- Triazole and sulfonamide substituents improve antibacterial and anticancer activity via hydrogen bonding and enzyme interactions .
Biological Activity
5-Chloro-4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
- Molecular Formula : CHClN
- Molecular Weight : 299.78 g/mol
- CAS Number : 58589-64-3
Antimicrobial Activity
Recent studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit notable antimicrobial properties. For instance, a series of studies evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens. The results indicated that derivatives similar to this compound displayed significant activity against bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen |
|---|---|---|---|
| 5-Chloro-4,6-dimethyl... | 0.25 | 0.5 | S. aureus |
| Similar Derivative A | 0.22 | 0.44 | E. coli |
Anticancer Activity
The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has been extensively studied. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and colon cancer (HCT116). The mechanism involves the inhibition of cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .
Key Findings :
- IC values for CDK2 inhibition: 0.36 µM
- IC values for CDK9 inhibition: 1.8 µM
- Significant selectivity observed for CDK2 over CDK9 (265-fold) .
Anti-inflammatory Effects
Some studies have reported that pyrazolo[3,4-b]pyridine derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6). This activity suggests potential applications in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : Compounds inhibit key kinases involved in cell cycle progression.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their therapeutic effects.
- Biofilm Disruption : The ability to disrupt biofilm formation enhances their efficacy against bacterial infections .
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of various pyrazole derivatives, including 5-chloro-4,6-dimethyl... The compound showed promising results against both gram-positive and gram-negative bacteria.
Study 2: Anticancer Activity
In a comparative study on anticancer efficacy, several pyrazole derivatives were tested against human tumor cell lines, revealing that those with structural similarities to 5-chloro-4,6-dimethyl... exhibited potent antiproliferative effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazolo[3,4-b]pyridine derivatives, and how are reaction conditions optimized?
- Methodological Answer : The most widely used method involves cyclocondensation of 5-amino-1,3-diphenylpyrazole with ketones or enones under acidic conditions (e.g., trifluoroacetic acid in dry toluene at reflux). Optimization includes adjusting catalyst loading (e.g., ammonium acetate or triethylamine), solvent polarity, and reaction time. For example, yields of 77–85% were achieved using TFA in toluene at reflux for 6–8 hours . Alternative routes include annulation of pyridine rings onto pre-formed pyrazole structures via multicomponent reactions .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of synthesized pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for phenyl groups) and methyl groups (δ 2.1–2.8 ppm). Coupling constants (e.g., J = 8.5 Hz for adjacent pyridine protons) help assign substituent positions .
- IR : Stretching vibrations for C-Cl bonds (~750 cm⁻¹) and C=N bonds (~1600 cm⁻¹) are critical markers .
- Cross-validation with X-ray crystallography (e.g., ORTEP diagrams) resolves ambiguities in substituent orientation .
Q. What are the standard protocols for characterizing thermal stability and solubility of these compounds?
- Methodological Answer :
- Melting Points : Determined via capillary methods (e.g., 214°C for crystalline derivatives ).
- Solubility : Tested in polar (DMSO, ethanol) and non-polar solvents (toluene) using shake-flask methods. Log P values are calculated via HPLC or Hansch-Fujita fragment constants to predict hydrophobicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to synthesize derivatives with bulky substituents (e.g., naphthyl groups)?
- Methodological Answer : Bulky substituents require prolonged reaction times (e.g., 6.5–12 hours) and higher catalyst concentrations. For example, naphthalen-1-yl derivatives were synthesized using TFA in dry toluene under reflux, with yields >75% . Steric hindrance may necessitate microwave-assisted synthesis or elevated temperatures to improve cyclization efficiency .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions for pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., torsion angles of phenyl groups in crystal lattices ).
- DFT Calculations : Compare predicted NMR shifts (via Gaussian software) with experimental data to validate structures .
- 2D NMR (COSY, NOESY) : Identifies through-space interactions to confirm regiochemistry .
Q. How are QSAR models developed to predict the antileishmanial activity of pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
- Hydrophobic Parameters : Log P is determined experimentally (shake-flask) or via fragment constants.
- Steric Parameters : Sterimol values (e.g., L, B₂) quantify substituent bulkiness.
- Biological Assays : IC₅₀ values against Leishmania promastigotes are correlated with descriptors using MLR (multiple linear regression). For example, 3'-diethylaminomethyl-substituted derivatives showed IC₅₀ = 0.12 µM, linked to optimal log P (2.8–3.5) and steric profiles .
Q. What catalytic strategies enable enantioselective synthesis of pyrazolo[3,4-b]pyridine analogues?
- Methodological Answer : Chiral-at-metal Rh(III) complexes catalyze asymmetric Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated acyl imidazoles. Enantiomeric excess (85–99%) is confirmed via chiral HPLC or polarimetry. Reaction optimization includes screening solvents (DCM, MeCN) and temperatures (0–25°C) .
Q. How do researchers address challenges in synthesizing fused pyrazolopyridopyridazine diones from ester precursors?
- Methodological Answer : Failed cyclization of ester derivatives (e.g., dimethyl 1,3-diphenylpyrazolo[3,4-b]pyridine-4,5-dicarboxylate) with hydrazine hydrate may require alternative pathways:
- Hydrolysis : Convert esters to carboxylic acids under basic conditions (NaOH/EtOH).
- Acid-Catalyzed Cyclization : Reflux with acetic acid to form hydrazide intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
